![molecular formula C12H12N2 B1392012 5,2'-二甲基-[2,4']联吡啶 CAS No. 1187168-36-0](/img/structure/B1392012.png)

5,2'-二甲基-[2,4']联吡啶

描述

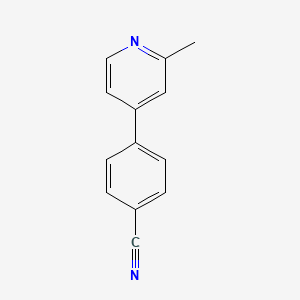

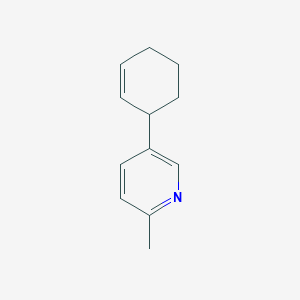

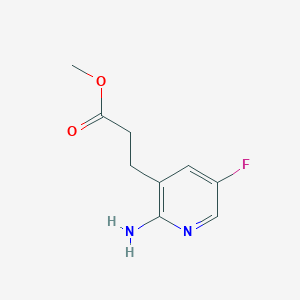

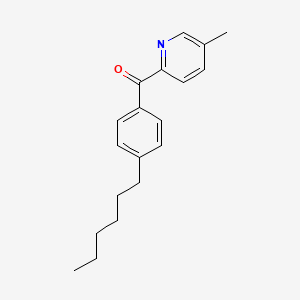

5,2’-Dimethyl-[2,4’]bipyridinyl is a complex organic compound that has garnered a lot of attention within the scientific community. It is a bipyridyl derivative with dimethyl functional groups at 5,5-positions . It is widely used as a ligand for organometallic chemical synthesis and pharmaceuticals applications .

Molecular Structure Analysis

The molecular formula of 5,2’-Dimethyl-[2,4’]bipyridinyl is C12H12N2 . The molecular weight is 184.24 g/mol .Physical And Chemical Properties Analysis

5,2’-Dimethyl-[2,4’]bipyridinyl is an off-white powder . Its melting point is approximately 115 °C .科学研究应用

光催化CO2还原

5,2'-二甲基-[2,4']联吡啶,作为超分子金属配合物的一部分,已经显示出在光催化CO2还原中具有显著的实用性。使用这种化合物的配合物已经展示出增强的光催化活性,特别是在双核和四核配合物中。这些配合物的结构和组成极大地影响它们高效还原CO2的能力,展示了5,2'-二甲基-[2,4']联吡啶在环境应用中的潜力 (Gholamkhass et al., 2005)。

铱(III)配合物的光物理性质

对于4'-官能化的5,5'-二芳基-2,2'-联吡啶的研究,与5,2'-二甲基-[2,4']联吡啶密切相关,揭示了它们在发光的阳离子杂叶铱(III)配合物中的作用。这些研究对于理解这些联吡啶的官能化如何影响这些配合物的发光性质至关重要,这对于光电应用具有重要意义 (Ladouceur et al., 2010)。

CO2还原的改进催化活性

5,2'-二甲基-[2,4']联吡啶衍生物在二氧化碳还原中显示出改进的催化活性。已经确定了具有这种化合物的特定配合物作为高效催化剂,为CO2还原策略提供了一个有前途的途径 (Smieja & Kubiak, 2010)。

配合物中的相变和振动

含有5,2'-二甲基-[2,4']联吡啶衍生物的配合物,如二甲基联吡啶,已经被研究其相变、振动性质和甲基基团隧道效应。这些性质对于理解这些化合物在不同状态下的行为至关重要,这对于材料科学和分子工程具有重要意义 (Bator et al., 2011)。

镧系三元配合物中的发光性质

5,2'-二甲基-[2,4']联吡啶已经被用于构建镧系三元配合物,其中它与其他组分如2,4-二氟苯甲酸的相互作用已经被研究。这些配合物对于它们的晶体结构、热分析,尤其是它们的发光性质是显著的,这在光致发光和材料科学领域具有相关性 (Du et al., 2020)。

光催化H2产生

包含5,2'-二甲基-[2,4']联吡啶衍生物的Ru(II)Pt(II)二聚体的研究揭示了H2产生活性与这些化合物的LUMO能级之间的关系。这项研究对于开发高效的光催化产氢分子器件至关重要,有助于可再生能源技术 (Masaoka et al., 2010)。

作用机制

Target of Action

The primary target of 5,2’-Dimethyl-[2,4’]bipyridinyl is Protein Tyrosine Kinase-7 (PTK7) . PTK7 is an important biomarker for a range of leukemia and solid tumors .

Mode of Action

5,2’-Dimethyl-[2,4’]bipyridinyl interacts with its target, PTK7, by exhibiting high luminescence for G-quadruplex DNA . This interaction allows the compound to be employed in constructing G-quadruplex-based assays for PTK7 in aqueous solutions .

Result of Action

The compound demonstrates significant activity against embryos and is capable of arresting development at various stages of embryogenesis . This suggests that the compound’s action has profound molecular and cellular effects.

生化分析

Biochemical Properties

5,2’-Dimethyl-[2,4’]bipyridinyl plays a crucial role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with various enzymes, proteins, and other biomolecules, forming stable complexes that can influence the activity of these biomolecules. For instance, it has been observed to interact with metal ions, forming coordination complexes that can act as catalysts in biochemical reactions . These interactions are primarily driven by the nitrogen atoms in the bipyridine structure, which can donate electron pairs to metal ions, stabilizing the complex.

Cellular Effects

The effects of 5,2’-Dimethyl-[2,4’]bipyridinyl on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, 5,2’-Dimethyl-[2,4’]bipyridinyl can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 5,2’-Dimethyl-[2,4’]bipyridinyl exerts its effects through several mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, 5,2’-Dimethyl-[2,4’]bipyridinyl can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

属性

IUPAC Name |

2-methyl-4-(5-methylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-3-4-12(14-8-9)11-5-6-13-10(2)7-11/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFUKBAUFFOYDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

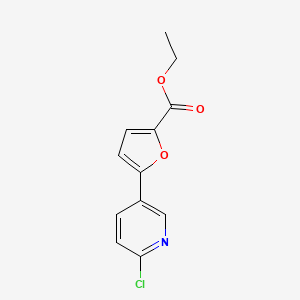

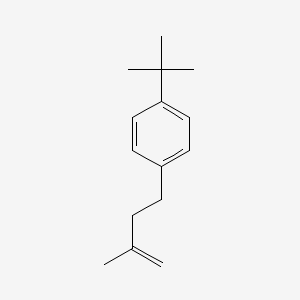

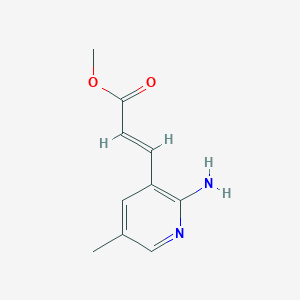

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)

![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)

![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)

![5-Fluoro-6-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391952.png)